

A Technical Guide to the Thermochemical Properties of Pentryl

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Compound of Interest

Compound Name: Pentryl

Cat. No.: B1208548

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heat of combustion and heat of formation of **Pentryl** (2,4,6-trinitrophenyl-nitramine-ethyl nitrate). It includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and logical diagrams illustrating the key processes and concepts involved.

Quantitative Thermochemical Data

The following table summarizes the key thermochemical properties of **Pentryl**.

Property	Value	Unit
Heat of Combustion (ΔH_c)	911.1	kcal/mol
Heat of Formation (ΔH_f)	43.4	kcal/mol
Molecular Formula	C8H6N6O11	-
Molecular Weight	362.17	g/mol

Experimental Protocols

The determination of the heat of combustion and formation of high explosives like **Pentryl** requires specialized equipment and stringent safety protocols. The following sections detail the methodologies for these key experiments.

Determination of the Heat of Combustion via Bomb Calorimetry

The heat of combustion of **Pentryl** is determined experimentally using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Apparatus:

- **Oxygen Bomb Calorimeter:** A high-pressure stainless steel vessel (the "bomb") designed to withstand high pressures and temperatures. It is equipped with electrodes for ignition and a sample holder.
- **Calorimeter Jacket:** An insulated container that holds the bomb and a known mass of water.
- **High-Precision Thermometer:** A digital or Beckmann thermometer capable of measuring temperature changes with high resolution (e.g., 0.001 °C).
- **Ignition System:** A power source to deliver a current through a fuse wire to ignite the sample.
- **Sample Press:** For compressing the explosive material into a pellet.
- **Analytical Balance:** For accurate weighing of the sample and fuse wire.

Procedure:

- **Sample Preparation:** A known mass (typically 0.5 - 1.0 g) of dry **Pentryl** is pressed into a pellet. The pellet is weighed accurately on an analytical balance.
- **Fuse Wire:** A piece of ignition wire of known length and mass is attached to the electrodes inside the bomb, with the wire in contact with the **Pentryl** pellet.
- **Bomb Assembly:** The sample holder with the pellet and fuse wire is placed inside the bomb. A small, known amount of distilled water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion condenses.

- **Pressurization:** The bomb is sealed and filled with pure oxygen to a pressure of 25-30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in the calorimeter jacket, which is filled with a precisely known mass of water. The calorimeter is then sealed, and the stirrer is activated to ensure a uniform water temperature.
- **Temperature Equilibration:** The system is allowed to equilibrate until a steady rate of temperature change is observed. Temperature readings are taken at regular intervals (e.g., every minute) for a few minutes before ignition.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Post-Ignition Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals as it rises and then begins to cool. Readings are continued until the rate of temperature change becomes constant again.
- **Analysis of Bomb Contents:** After the experiment, the bomb is depressurized, and the interior is examined for any signs of incomplete combustion. The remaining length of the fuse wire is measured to determine the amount that burned. The bomb washings are collected to analyze for the formation of nitric acid, which is a byproduct of the combustion of nitrogen-containing compounds in the presence of oxygen.

Calculations:

The heat of combustion is calculated using the following general formula:

$$\Delta H_c = (C_{cal} * \Delta T - q_{fuse} - q_{acid}) / m_{sample}$$

Where:

- C_{cal} is the heat capacity of the calorimeter system (determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid).
- ΔT is the corrected temperature rise of the water.
- q_{fuse} is the heat released by the combustion of the fuse wire.
- q_{acid} is the heat of formation of nitric acid.

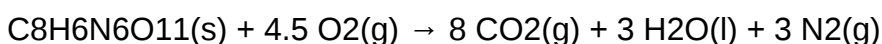
- m_{sample} is the mass of the **Pentryl** sample.

Determination of the Heat of Formation

The standard enthalpy of formation (ΔH_f°) of **Pentryl** is not typically measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔH_c°) using Hess's Law.

Procedure:

- **Write the Balanced Combustion Reaction:** The complete combustion of **Pentryl** ($\text{C}_8\text{H}_6\text{N}_6\text{O}_{11}$) in oxygen produces carbon dioxide (CO_2), water (H_2O), and nitrogen gas (N_2). The balanced chemical equation is:



- **Apply Hess's Law:** According to Hess's Law, the enthalpy change of a reaction is independent of the pathway taken. Therefore, the standard enthalpy of combustion can be expressed as the sum of the standard enthalpies of formation of the products minus the sum of the standard enthalpies of formation of the reactants:

$$\Delta H_c^\circ = [\sum n_p \Delta H_f^\circ(\text{products})] - [\sum n_r \Delta H_f^\circ(\text{reactants})]$$

Where:

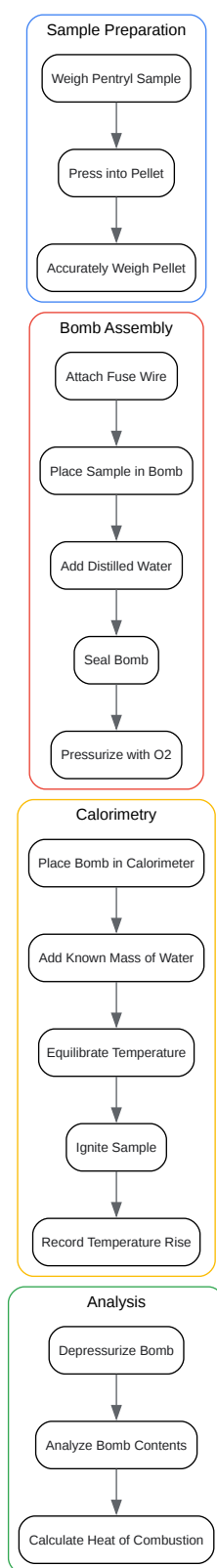
- n_p and n_r are the stoichiometric coefficients of the products and reactants, respectively.
- ΔH_f° is the standard enthalpy of formation.
- **Rearrange and Calculate:** The equation is rearranged to solve for the heat of formation of **Pentryl**:

$$\Delta H_f^\circ(\text{Pentryl}) = [8 * \Delta H_f^\circ(\text{CO}_2) + 3 * \Delta H_f^\circ(\text{H}_2\text{O}) + 3 * \Delta H_f^\circ(\text{N}_2)] - \Delta H_c^\circ(\text{Pentryl})$$

The standard enthalpies of formation for CO_2 , H_2O , and N_2 are well-established values ($\Delta H_f^\circ(\text{N}_2)$ is 0 kJ/mol as it is an element in its standard state). By substituting these known values and the experimentally determined ΔH_c° of **Pentryl**, the ΔH_f° of **Pentryl** can be calculated.

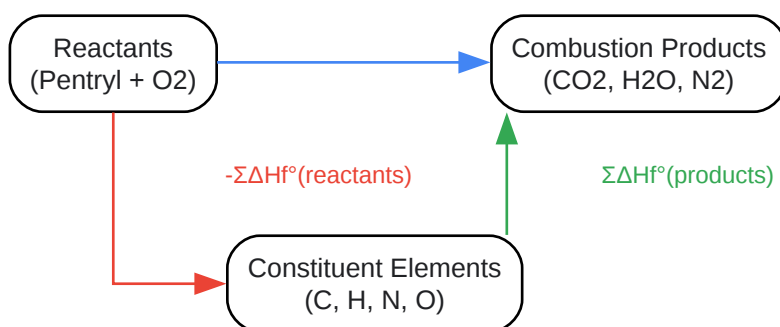
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the theoretical relationships central to understanding the thermochemistry of **Pentryl**.



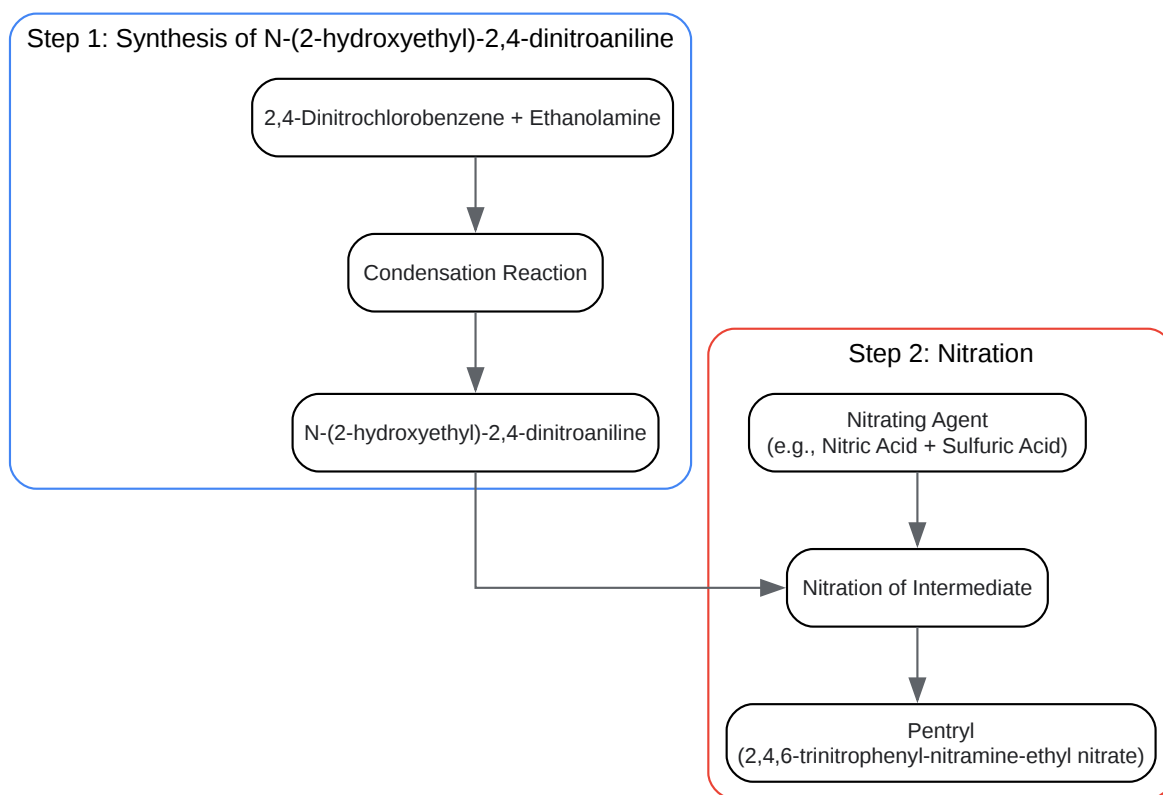
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Caption: Experimental workflow for determining the heat of combustion of **Pentryl**.



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Caption: Relationship between Heat of Combustion and Heat of Formation via Hess's Law.



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Caption: Simplified workflow for the synthesis of **Pentryl**.

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